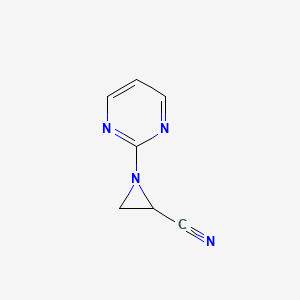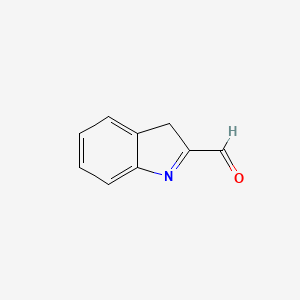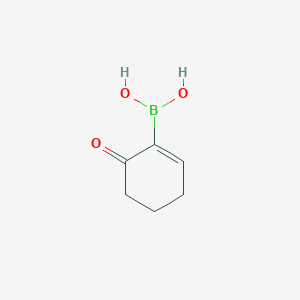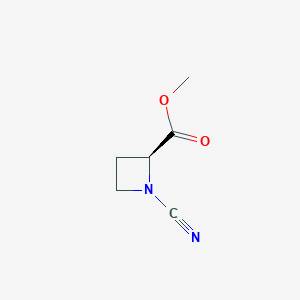![molecular formula C10H14O B15072465 Spiro[4.5]dec-9-EN-7-one CAS No. 402857-87-8](/img/structure/B15072465.png)
Spiro[4.5]dec-9-EN-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]dec-9-EN-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the spiro[4.5]decane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]dec-9-EN-7-one typically involves the cyclization of appropriate precursors. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . Another approach involves the pinacol-pinacolone rearrangement, which is employed in the preparation of spiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]dec-9-EN-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]dec-9-EN-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a template for the synthesis of other spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the synthesis of materials with unique properties.
Wirkmechanismus
The mechanism of action of spiro[4.5]dec-9-EN-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]dec-8-en-7-one: Another spirocyclic compound with similar structural features.
Spiro[5.5]undecane: A spirocyclic compound with a larger ring system.
Uniqueness
Spiro[4.5]dec-9-EN-7-one is unique due to its specific ring structure and the types of reactions it can undergo. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
402857-87-8 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
spiro[4.5]dec-9-en-7-one |
InChI |
InChI=1S/C10H14O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 |
InChI-Schlüssel |
DVRCSPMPHJUHJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)


![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)




![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)

![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)

